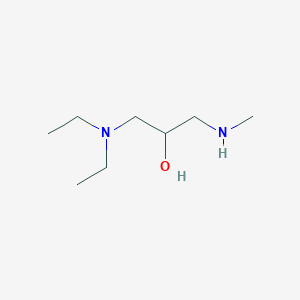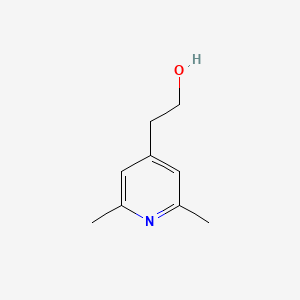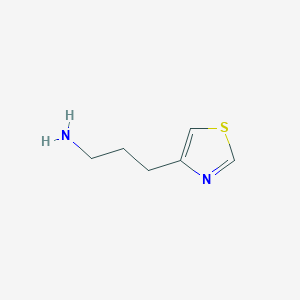
3-Thiophenesulfonamide, tetrahydro-N-methyl-, 1,1-dioxide (9CI)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Thiophenesulfonamide, tetrahydro-N-methyl-, 1,1-dioxide (9CI) is a chemical compound with the molecular formula C5H11NO4S2 and a molecular weight of 213.28 It is characterized by the presence of a thiophene ring, a sulfonamide group, and a tetrahydro-N-methyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Thiophenesulfonamide, tetrahydro-N-methyl-, 1,1-dioxide (9CI) typically involves the reaction of thiophene derivatives with sulfonamide precursors under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile, and catalysts like triethylamine or pyridine to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized to ensure high yield and purity, with stringent quality control measures in place to monitor the reaction parameters and product specifications .
Chemical Reactions Analysis
Types of Reactions
3-Thiophenesulfonamide, tetrahydro-N-methyl-, 1,1-dioxide (9CI) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to amine derivatives.
Substitution: The thiophene ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
3-Thiophenesulfonamide, tetrahydro-N-methyl-, 1,1-dioxide (9CI) has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Thiophenesulfonamide, tetrahydro-N-methyl-, 1,1-dioxide (9CI) involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to alterations in biochemical pathways and physiological responses .
Comparison with Similar Compounds
Similar Compounds
3-Thiophenamine, tetrahydro-N-methyl-N-nitroso-, 1,1-dioxide: Similar in structure but with a nitroso group instead of a sulfonamide group.
Thiophene sulfonamides: A broader class of compounds with varying substituents on the thiophene ring.
Uniqueness
3-Thiophenesulfonamide, tetrahydro-N-methyl-, 1,1-dioxide (9CI) is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its tetrahydro-N-methyl moiety and sulfonamide group make it a versatile compound for various applications .
Properties
CAS No. |
302902-56-3 |
|---|---|
Molecular Formula |
C5H11NO4S2 |
Molecular Weight |
213.3 g/mol |
IUPAC Name |
N-methyl-1,1-dioxothiolane-3-sulfonamide |
InChI |
InChI=1S/C5H11NO4S2/c1-6-12(9,10)5-2-3-11(7,8)4-5/h5-6H,2-4H2,1H3 |
InChI Key |
FTGXBHVAKXUVFB-UHFFFAOYSA-N |
Canonical SMILES |
CNS(=O)(=O)C1CCS(=O)(=O)C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-[[1-[2-(Phenylmethoxycarbonylamino)acetyl]pyrrolidine-2-carbonyl]amino]propanoic acid](/img/structure/B12114187.png)

![5-Thiazolecarboxylic acid, 2-[2-[2-(1,1-dimethylethyl)phenoxy]ethyl]-4-methyl-](/img/structure/B12114191.png)





![3-Methyl-1-phenyl-3-aza-bicyclo[3.1.0]hexane-2,4-dione](/img/structure/B12114221.png)


